molecular formula C10H8F3N3O2 B11859452 Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate CAS No. 1018053-40-1

Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate

Cat. No.: B11859452
CAS No.: 1018053-40-1
M. Wt: 259.18 g/mol
InChI Key: NNNDBTVQJNAJJN-UHFFFAOYSA-N
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Description

Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is characterized by the presence of a trifluoromethyl group at the 7th position and an ethyl ester group at the 5th position of the pyrazolo[1,5-a]pyrimidine ring system. The unique structure of this compound makes it an interesting subject for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate typically involves the condensation of ethyl 5-amino-1H-pyrazole-4-carboxylate with a suitable trifluoromethyl-containing diketone. One common method involves the use of 4,4,4-trifluoro-1-phenylbutane-1,3-dione as the trifluoromethyl-containing reagent. The reaction is carried out under reflux conditions in the presence of a base such as sodium ethoxide, followed by cyclization to form the desired pyrazolo[1,5-a]pyrimidine ring system .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and implementation of green chemistry practices, can be applied to scale up the laboratory synthesis to an industrial level.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate can undergo various types of chemical reactions, including:

    Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under appropriate conditions.

    Cyclization Reactions: The pyrazolo[1,5-a]pyrimidine ring system can undergo further cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium tert-butoxide can be used to facilitate nucleophilic substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield derivatives with various functional groups replacing the trifluoromethyl group, while oxidation and reduction reactions can modify the oxidation state of the compound.

Scientific Research Applications

Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, depending on its structural modifications. For example, it may inhibit certain kinases involved in cell signaling pathways, leading to anti-inflammatory or anticancer effects . The exact mechanism of action can vary based on the specific biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct electronic and steric properties, making it valuable for various research and industrial applications.

Biological Activity

Ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on existing literature.

  • Molecular Formula : C10_{10}H8_8F3_3N3_3O2_2
  • Molecular Weight : 253.19 g/mol
  • CAS Number : 25252387

This compound exhibits its biological activity primarily through the inhibition of specific enzymatic pathways and modulation of cellular signaling pathways. The trifluoromethyl group enhances lipophilicity, potentially increasing the compound's ability to penetrate biological membranes and interact with intracellular targets.

Anticancer Activity

Research has indicated that compounds within the pyrazolo[1,5-a]pyrimidine class possess notable anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines:

  • MCF-7 (Breast Cancer) : IC50_{50} values ranged from 0.87 to 12.91 μM, demonstrating effective growth inhibition compared to standard chemotherapeutics like 5-Fluorouracil (IC50_{50} = 17.02 μM).
  • MDA-MB-231 (Triple-Negative Breast Cancer) : Similar trends were observed, with IC50_{50} values between 1.75 and 9.46 μM.

These findings suggest that the compound could be a promising candidate for further development as an anticancer agent.

Antiviral Activity

Studies have shown that derivatives of pyrazolo[1,5-a]pyrimidines exhibit antiviral properties. For instance, a related compound demonstrated significant antiviral activity against influenza virus strains, leading to a reduction in viral load in infected mice models. The mechanism appears to involve direct inhibition of viral replication.

Safety Profile and Toxicity

In vivo studies assessing acute toxicity in Kunming mice revealed no adverse effects at doses up to 2000 mg/kg. Furthermore, pharmacokinetic studies indicated a favorable profile with an oral bioavailability of approximately 31.8% and clearance rates suggesting manageable systemic exposure.

Comparative Table of Biological Activities

Activity Cell Line/Model IC50_{50} Comparison
AnticancerMCF-70.87 – 12.91 μMBetter than 5-Fluorouracil
MDA-MB-2311.75 – 9.46 μMBetter than 5-Fluorouracil
AntiviralInfluenza Virus (mouse model)Significant reductionDirect effect on replication

Case Studies and Research Findings

Recent literature reviews highlight various studies focusing on the synthesis and biological evaluation of pyrazolo[1,5-a]pyrimidines:

  • Anticancer Study : A compound similar to this compound was shown to induce apoptosis in cancer cells through caspase activation pathways.
  • Antiviral Efficacy : Another study demonstrated a significant decrease in viral load in mouse models infected with influenza A virus after administration of pyrazolo[1,5-a]pyrimidine derivatives.

Properties

CAS No.

1018053-40-1

Molecular Formula

C10H8F3N3O2

Molecular Weight

259.18 g/mol

IUPAC Name

ethyl 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-5-carboxylate

InChI

InChI=1S/C10H8F3N3O2/c1-2-18-9(17)6-5-7(10(11,12)13)16-8(15-6)3-4-14-16/h3-5H,2H2,1H3

InChI Key

NNNDBTVQJNAJJN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=NC2=CC=NN2C(=C1)C(F)(F)F

Origin of Product

United States

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